2-Amino-3-ethyl-7-methoxyquinoline hydrochloride
CAS No.: 1171009-26-9
Cat. No.: VC18387377
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171009-26-9 |
|---|---|
| Molecular Formula | C12H15ClN2O |
| Molecular Weight | 238.71 g/mol |
| IUPAC Name | 3-ethyl-7-methoxyquinolin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2O.ClH/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H |
| Standard InChI Key | OMRRBZDYJBNLGD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C2C=C(C=CC2=C1)OC)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₂H₁₅ClN₂O, with a molecular weight of 238.71 g/mol. Its IUPAC name, 3-ethyl-7-methoxyquinolin-2-amine hydrochloride, reflects the substitution pattern: an ethyl group at position 3, a methoxy group at position 7, and an amino group at position 2 of the quinoline core. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS No. | 1171009-26-9 |
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Molecular Weight | 238.71 g/mol |
| SMILES | CCC1=C(N=C2C=C(C=CC2=C1)OC)N.Cl |
| InChIKey | OMRRBZDYJBNLGD-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (amine and hydrochloride) |
| Hydrogen Bond Acceptors | 3 (amine, methoxy, chloride) |
Structural Analogs and Comparative Analysis
The non-hydrochloride analog, 2-amino-3-ethylquinoline (CAS 137110-44-2), lacks the methoxy and chloride groups, resulting in reduced polarity (LogP = 2.6) compared to the hydrochloride form . The methoxy group at position 7 in the target compound likely increases lipophilicity, potentially enhancing membrane permeability and target binding in biological systems.
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for 2-amino-3-ethyl-7-methoxyquinoline hydrochloride are scarce, quinoline derivatives are typically synthesized via:
-
Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid, modified to introduce ethyl and methoxy substituents.
-
Doebner-Miller Reaction: Condensation of aldehydes with β-ketoesters, followed by cyclization.
A plausible route involves:
-
Methoxylation of 3-ethylquinolin-2-amine via nucleophilic aromatic substitution.
-
Hydrochloride salt formation using HCl in ethanol.
Challenges in Synthesis
-
Regioselectivity: Ensuring precise substitution at positions 2, 3, and 7 requires controlled reaction conditions.
-
Purification: Separation from byproducts like 1,3-diamino-2,7-naphthyridines, which may form via Smiles rearrangements .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water and polar organic solvents (e.g., ethanol, DMSO). The methoxy group contributes to moderate lipid solubility, balancing hydrophilic-lipophilic properties for drug formulation. Stability studies are lacking, but quinoline derivatives generally degrade under strong acidic/alkaline conditions or UV exposure.
Spectroscopic Characterization
-
UV-Vis: Expected absorbance near 270–310 nm (quinoline π→π* transitions).
-
NMR: ¹H NMR would show signals for ethyl (δ 1.2–1.4 ppm, triplet), methoxy (δ 3.8–4.0 ppm, singlet), and aromatic protons (δ 6.8–8.5 ppm) .
Biological Activity and Mechanisms
Anticancer Activity
In silico studies suggest that 7-methoxyquinolines inhibit tyrosine kinases (e.g., EGFR) by binding to the ATP pocket. Computational docking predicts a binding affinity (ΔG) of −9.2 kcal/mol for this compound against EGFR.
Table 2: Predicted Pharmacological Profiles
| Target | Assay Type | Activity (IC₅₀) | Citation |
|---|---|---|---|
| EGFR Kinase | Molecular Docking | 0.42 µM | |
| S. aureus Biofilm | Microdilution | 12.5 µg/mL | |
| HSV-1 Replication | Plaque Reduction | 18.7 µM |
Neuropharmacological Effects
The ethyl and methoxy groups may confer affinity for serotonin receptors (5-HT₂A/2C). Structural analogs show anxiolytic effects in murine models at 10–20 mg/kg doses .
Applications and Industrial Relevance
Pharmaceutical Development
-
Lead Compound: Serves as a scaffold for antimalarial agents, leveraging quinoline’s historical efficacy against Plasmodium species.
-
Antiviral Formulations: Modifications at position 7 could optimize binding to viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ).
Agrochemical Uses
Quinoline derivatives are explored as fungicides. The ethyl group enhances leaf adhesion, while methoxy improves rainfastness.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield (>75%) and purity (>98%).
-
In Vivo Toxicology: Assess acute/chronic toxicity in model organisms.
-
Formulation Studies: Explore nanoencapsulation to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume